1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine
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Overview
Description
1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine is a chemical compound with the molecular formula C13H27N3 It is a piperazine derivative, characterized by the presence of two piperidine rings connected by an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine typically involves the reaction of 1-methylpiperidine with 1-methyl-4-piperidone. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .
Scientific Research Applications
1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidinyl)piperazine: A closely related compound with similar structural features.
N-Methylpiperidine: Another piperidine derivative with distinct chemical properties.
1-Methyl-4-piperidone: A precursor in the synthesis of 1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual piperidine rings connected by an ethyl chain make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-14-6-3-13(4-7-14)5-8-16-11-9-15(2)10-12-16/h13H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSNCQNEOQFXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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